2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide is a complex organic compound characterized by its unique structure, which includes a dichloronitrophenyl group, a cyclopenta[b]thiophene ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide typically involves multiple steps The initial step often includes the formation of the dichloronitrophenyl intermediate, which is then reacted with a suitable thiophene derivative under controlled conditions to form the cyclopenta[b]thiophene ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted thiophenes, and various oxidized forms of the original compound.
Scientific Research Applications
2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichloronitrophenyl group but lacks the thiophene and cyanide components.
Cyclopenta[b]thiophene derivatives: Similar ring structure but different substituents.
Nitrophenyl cyanides: Contain the nitrophenyl and cyanide groups but differ in the overall structure.
Uniqueness
2-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H9Cl2N3O2S |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-11-5-12(17)13(20(21)22)4-8(11)7-19-15-10(6-18)9-2-1-3-14(9)23-15/h4-5,7H,1-3H2/b19-7+ |
InChI Key |
NXNABDJAJLZKOM-FBCYGCLPSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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